molecular formula C14H21ClN2O3 B1678251 Propacetamol hydrochloride CAS No. 66532-86-3

Propacetamol hydrochloride

Cat. No.: B1678251
CAS No.: 66532-86-3
M. Wt: 300.78 g/mol
InChI Key: WGTYJNGARJPYKG-UHFFFAOYSA-N
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Description

Propacetamol hydrochloride is a prodrug of paracetamol (acetaminophen), designed to be administered intravenously. It is formed through the esterification of paracetamol with diethylglycine, making it more water-soluble and suitable for intravenous use. This compound is primarily used for its analgesic and antipyretic properties, especially in situations where oral administration of paracetamol is not feasible .

Mechanism of Action

Target of Action

Propacetamol hydrochloride is a prodrug of paracetamol . Its primary targets are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in the mediation of pain and inflammation .

Mode of Action

Propacetamol is hydrolyzed to paracetamol, which then weakly inhibits COX-1 and COX-2 . This inhibition results in a decrease in prostaglandin synthesis . The reduction in prostaglandin levels leads to a decrease in the sensation of pain .

Biochemical Pathways

The action of propacetamol involves several biochemical pathways. The primary pathway is the arachidonic acid pathway , where the inhibition of COX-1 and COX-2 enzymes leads to a decrease in prostaglandin synthesis . In the brain and spinal cord, paracetamol can combine with arachidonic acid to form N-arachidonoylphenolamine . This compound contributes to the analgesic and antipyretic properties of paracetamol .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . Propacetamol is a prodrug that is completely hydrolyzed to paracetamol . It is water-soluble, which aids in its absorption and distribution . The metabolism of propacetamol results in the formation of paracetamol, which is then excreted renally .

Result of Action

The result of propacetamol’s action is the relief of pain and reduction of fever . This is achieved through the inhibition of prostaglandin synthesis, which reduces the sensation of pain . Additionally, the formation of N-arachidonoylphenolamine contributes to the analgesic and antipyretic effects of the drug .

Action Environment

The action of propacetamol can be influenced by various environmental factors. For instance, the drug’s water solubility can affect its absorption and distribution . Additionally, the presence of other drugs or substances in the body can potentially impact the metabolism and excretion of propacetamol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propacetamol hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but emphasizes scalability, cost-effectiveness, and environmental considerations. The process involves dissolving this compound in a polar solvent and controlling the cooling rate and grain growth temperature to form a specific crystal form. This method ensures the compound is stable, easy to store, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Propacetamol hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: It is hydrolyzed in the body to release paracetamol.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by plasma esterases in the body.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

    Reduction: Can be carried out using reducing agents like sodium borohydride.

Major Products Formed:

Scientific Research Applications

Propacetamol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Paracetamol (Acetaminophen): The parent compound of propacetamol hydrochloride, used widely as an analgesic and antipyretic.

    Phenacetin: An older analgesic related to paracetamol but less commonly used due to safety concerns.

    Nefopam: Another non-opioid analgesic with a different mechanism of action.

Uniqueness of this compound: this compound’s primary advantage is its water solubility, making it suitable for intravenous administration. This allows for rapid onset of action, which is particularly beneficial in clinical settings where immediate pain and fever relief are required .

Properties

IUPAC Name

(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYJNGARJPYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216721
Record name Propacetamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66532-86-3
Record name Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66532-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propacetamol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propacetamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPACETAMOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH41QYH8E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

22.8 g of p-acetamidophenyl chloroacetate were added in small portions to a solution of 7.5 g of diethylamine in 30 c.c. of triethylamine with stirring, while the temperature was maintained at between 40° C. and 50° C. with a bath of cold water if necessary. The process described in Example 1 was then followed to obtain 12 g of p-acetamidophenyl diethylaminoacetate hydrochloride melting point = 228° C.
Quantity
22.8 g
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Reaction Step One
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7.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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